

Application of Guanidinium Benzoate in the Formation of Supramolecular Assemblies

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Compound of Interest

Compound Name: Guanidine, monobenzoate

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These application notes provide a comprehensive overview of the use of guanidinium benzoate in the formation of supramolecular assemblies. The unique hydrogen bonding capabilities of the guanidinium cation, in conjunction with the carboxylate group of the benzoate anion, facilitate the construction of well-defined, stable, and predictable multidimensional crystalline networks. This makes guanidinium benzoate a valuable building block in crystal engineering and supramolecular chemistry, with potential applications in drug design and materials science.

The guanidinium ion, with its six potential hydrogen bond donor sites, readily interacts with various organic and inorganic anions.^[1] When combined with benzoate, the resulting salt forms robust supramolecular structures primarily through N-H...O hydrogen bonds.^[2] These interactions lead to the assembly of ions into layered structures, a feature that is also observed in similar compounds like guanidinium 4-aminobenzoate.^[3] The delocalization of charge over the carboxylate group and the planarity of the guanidinium cation contribute to the stability and predictability of these assemblies.^[2]

Data Presentation

Crystallographic Data for Guanidinium Benzoate and Related Structures

The following table summarizes key crystallographic data for guanidinium benzoate and the closely related guanidinium 4-aminobenzoate, allowing for a comparative analysis of their solid-

state structures.

Parameter	Guanidinium Benzoate	Guanidinium 4-Aminobenzoate	Reference
Formula	$C_7H_5O_2^- \cdot CH_6N_3^+$	$C_7H_6NO_2^- \cdot CH_6N_3^+$	[2]
Crystal System	Orthorhombic	Orthorhombic	[2][3]
Space Group	Pnma	Pnma	[4]
a (Å)	15.7347	14.9833 (4)	[3][4]
b (Å)	8.1216	8.0602 (2)	[3][4]
c (Å)	7.8885	8.4737 (2)	[3][4]
Volume (Å ³)	954.1	1023.36 (4)	[3][4]
Z	Not Specified	4	[3]
Temperature (K)	Not Specified	293	[3]

Key Bond Lengths and Angles for Guanidinium Benzoate

The stability of the supramolecular assembly is highly dependent on the geometry and electronic structure of the constituent ions. The delocalization of electrons in both the guanidinium cation and the benzoate anion is evident from their bond lengths.

Feature	Bond	Length (Å) / Angle (°)	Significance	Reference
Guanidinium Cation	C-N	Intermediate between single and double bond	Indicates electron delocalization (bond order ~1.33)	[3]
Benzoate Anion	C-O (carboxylate)	Intermediate between single and double bond	Indicates charge delocalization over both oxygen atoms	[2][3]
Benzoate Anion	O-C-O (carboxylate)	> 120°	Steric effect of lone-pair electrons on oxygen atoms	[2]

Experimental Protocols

Protocol 1: Synthesis of Guanidinium Benzoate Single Crystals via Slow Evaporation

This protocol details the synthesis of guanidinium benzoate single crystals, a common method for obtaining high-quality crystals suitable for X-ray diffraction studies.[4]

Materials:

- Guanidinium Carbonate (AR grade)
- Benzoic Acid (AR grade)
- Deionized Water
- Whatman filter paper
- Crystallization dish or beaker

Procedure:

- **Preparation of Solution:** In a stoichiometric 1:1 molar ratio, dissolve the calculated amount of guanidinium carbonate in deionized water with continuous stirring.
- **Addition of Benzoic Acid:** Slowly add the corresponding amount of benzoic acid to the guanidinium carbonate solution while continuing to stir.
- **Dissolution and Filtration:** Gently warm the solution to ensure complete dissolution of both reactants. Once a clear solution is obtained, filter it through Whatman filter paper to remove any particulate impurities.
- **Crystallization:** Transfer the filtered solution to a clean crystallization dish or beaker. Cover the container partially to allow for slow evaporation of the solvent at ambient temperature.
- **Crystal Harvesting:** Leave the solution undisturbed in a location free from vibrations. Colorless, transparent single crystals of guanidinium benzoate will deposit over a period of a few days to two weeks.^{[1][2]}
- **Isolation:** Carefully decant the mother liquor and collect the crystals. The crystals can be gently washed with a minimal amount of cold deionized water and then dried.

Protocol 2: Characterization of Guanidinium Benzoate Supramolecular Assemblies

A combination of analytical techniques is employed to characterize the structure and properties of the synthesized guanidinium benzoate crystals.

1. Single-Crystal X-ray Diffraction (SCXRD):

- **Purpose:** To determine the precise three-dimensional arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and the hydrogen bonding network.
- **Procedure:**
 - Select a high-quality single crystal of suitable size (typically 0.1-0.3 mm).

- Mount the crystal on a goniometer head.
- Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation).
- Process the collected data to solve and refine the crystal structure using appropriate software (e.g., SHELXS97, SHELXL97).[3]

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

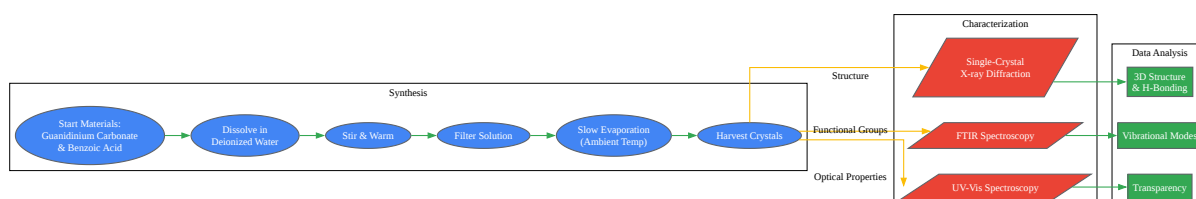
- Purpose: To identify the functional groups present in the compound and to confirm the formation of the salt through the observation of characteristic vibrational modes.
- Procedure:
 - Prepare a sample by grinding a small number of crystals into a fine powder.
 - The powdered sample can be mixed with KBr to form a pellet or analyzed directly using an ATR (Attenuated Total Reflectance) accessory.
 - Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
 - Analyze the spectrum for characteristic peaks, such as the N-H stretching vibrations of the guanidinium group (around 3354 cm⁻¹) and the C=O and C-O stretching vibrations of the carboxylate group.[4]

3. UV-Vis Spectroscopy:

- Purpose: To determine the optical transparency and the electronic absorption properties of the material.
- Procedure:
 - Dissolve a small amount of the crystalline material in a suitable solvent (e.g., deionized water).
 - Record the UV-Vis absorption spectrum over a specific wavelength range (e.g., 200-800 nm).

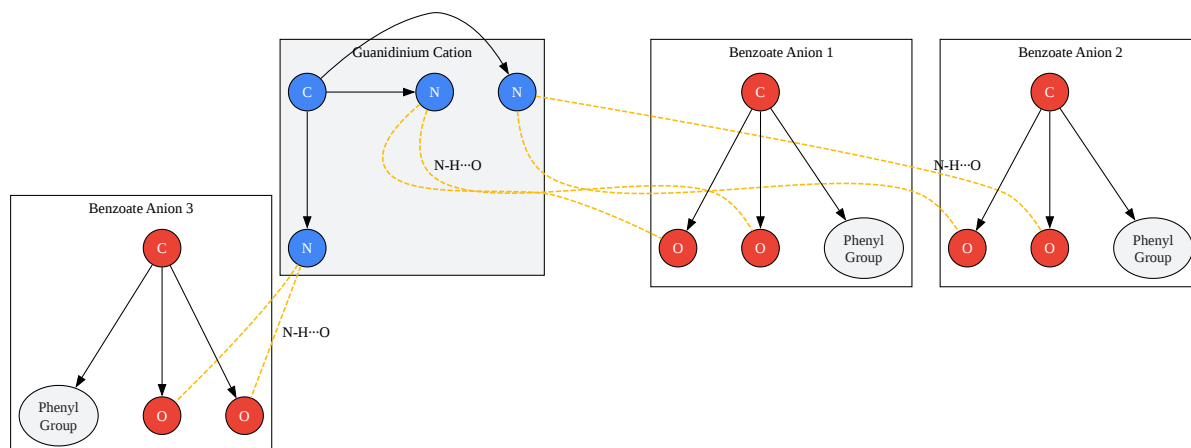
- The cutoff wavelength indicates the region of optical transparency. For guanidinium benzoate, the cutoff is reported to be around 296 nm.[4]

Mandatory Visualization



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Caption: Experimental workflow for the synthesis and characterization of guanidinium benzoate supramolecular assemblies.



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Caption: Schematic of the hydrogen bonding between a guanidinium cation and three benzoate anions.

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